![molecular formula C20H17FN2O3 B258368 N-[1-(2-fluoroanilino)-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B258368.png)
N-[1-(2-fluoroanilino)-2-(4-methylphenyl)-2-oxoethyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-fluoroanilino)-2-(4-methylphenyl)-2-oxoethyl]-2-furamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. The compound belongs to the class of furamide derivatives and has been studied for its biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of N-[1-(2-fluoroanilino)-2-(4-methylphenyl)-2-oxoethyl]-2-furamide is not fully understood. However, it has been suggested that the compound exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that N-[1-(2-fluoroanilino)-2-(4-methylphenyl)-2-oxoethyl]-2-furamide exhibits anti-inflammatory effects by reducing the production of prostaglandins, which are inflammatory mediators. The compound has also been found to exhibit analgesic effects by reducing pain perception. Additionally, N-[1-(2-fluoroanilino)-2-(4-methylphenyl)-2-oxoethyl]-2-furamide has been studied for its potential anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-(2-fluoroanilino)-2-(4-methylphenyl)-2-oxoethyl]-2-furamide in lab experiments is its potential therapeutic properties. The compound has been found to exhibit anti-inflammatory, analgesic, and anti-tumor effects, making it a promising candidate for further research. However, one limitation is the lack of understanding of the exact mechanism of action, which may hinder the development of the compound as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on N-[1-(2-fluoroanilino)-2-(4-methylphenyl)-2-oxoethyl]-2-furamide. One potential direction is to further study the compound's mechanism of action and its potential as a therapeutic agent. Another direction is to explore the compound's potential as a lead compound for the development of novel anti-inflammatory, analgesic, and anti-tumor drugs. Additionally, the compound could be studied for its potential application in other fields of scientific research, such as neurodegenerative diseases and cardiovascular diseases.
Synthesemethoden
The synthesis of N-[1-(2-fluoroanilino)-2-(4-methylphenyl)-2-oxoethyl]-2-furamide involves several steps. The initial step involves the reaction of 2-fluoroaniline with 4-methylphenylacetic acid to form the corresponding amide. The amide is then reacted with furan-2-carboxylic acid to produce the final product.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-fluoroanilino)-2-(4-methylphenyl)-2-oxoethyl]-2-furamide has been studied for its potential application in various fields of scientific research. The compound has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties.
Eigenschaften
Produktname |
N-[1-(2-fluoroanilino)-2-(4-methylphenyl)-2-oxoethyl]-2-furamide |
---|---|
Molekularformel |
C20H17FN2O3 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
N-[1-(2-fluoroanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H17FN2O3/c1-13-8-10-14(11-9-13)18(24)19(22-16-6-3-2-5-15(16)21)23-20(25)17-7-4-12-26-17/h2-12,19,22H,1H3,(H,23,25) |
InChI-Schlüssel |
VPQLKMMOETWRFH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C(NC2=CC=CC=C2F)NC(=O)C3=CC=CO3 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C(NC2=CC=CC=C2F)NC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.